2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine-1-sulfonyl phenyl intermediate. This intermediate is then reacted with 2-o-tolyloxy acetamide under controlled conditions to yield the final product. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and acetamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for probing biological pathways and interactions, particularly in enzyme inhibition studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Key pathways involved include the inhibition of signaling pathways like NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the sulfonyl and acetamide groups.
Piperazine: Another heterocyclic compound with a similar ring structure but different functional groups.
Piperine: A natural alkaloid with a piperidine ring, known for its bioactive properties.
Uniqueness
2-(2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O4S/c1-16-7-3-4-8-19(16)26-15-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
InChI Key |
PWDPNIYWLRKENN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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